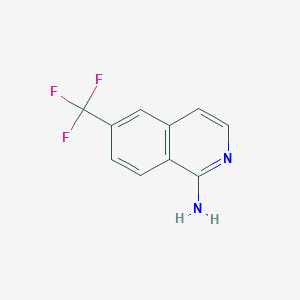

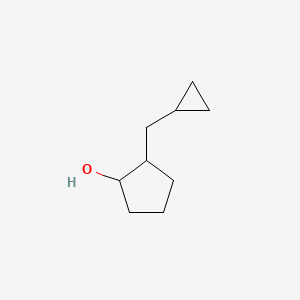

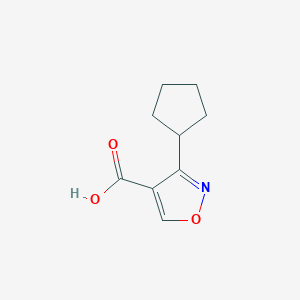

3-Cyclopentyl-1,2-oxazole-4-carboxylic acid

Overview

Description

“3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It’s a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a cyclopentyl group and a carboxylic acid group . The oxazole ring contains two unsaturated bonds, one nitrogen atom at position 3, and one oxygen atom at position 1 .Scientific Research Applications

Biotransformation and Microbial Activity

- Cunninghamella blakesleeana DSM 1906 is an efficient biocatalyst for transforming cycloalkylcarboxylic acids into hydroxy and oxo derivatives, including cyclopentyl derivatives (Kreiner et al., 1996).

Synthesis of Functionalized Oxazoles

- A method for synthesizing highly functionalized 4-aminooxazoles using an intermolecular reaction between an ynamide and an N-acylpyridinium N-aminide in the presence of a gold catalyst has been developed. This method allows for the creation of complex oxazole-based motifs (Gillie et al., 2016).

Regiospecific Syntheses

- Δ4-1,2,4-Oxadiazolin-3-carboxylic acids were synthesized via regiospecific 1,3-dipolar cycloaddition, demonstrating the potential for targeted synthesis of complex oxazole derivatives (Pavez et al., 1987).

Photooxygenation of Oxazoles

- Oxazoles can be used as activated forms of carboxylic acids, forming triamides on reaction with singlet oxygen. This process has applications in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

Analogues of L-Methionine

- 1-Aminocyclopentane-1-carboxylic acid and similar compounds are explored as inhibitors of enzymatic synthesis of S-adenosyl-L-methionine, showing the versatility of cycloalkylcarboxylic acids in biochemistry and pharmacology (Coulter et al., 1974).

Ruthenium-Catalyzed Synthesis

- Ruthenium(II) porphyrin and copper chloride catalyzed the synthesis of 2,5-disubstituted oxazoles and oxazolines, demonstrating a novel approach for creating these derivatives (Zhong et al., 2012).

Acid Ceramidase Inhibitors

- Substituted oxazol-2-one-3-carboxamides were synthesized as a novel class of acid ceramidase inhibitors, which are crucial in the metabolism of lysosomal ceramides. This research highlights the potential therapeutic effects of AC inhibition in sphingolipid-mediated disorders (Caputo et al., 2020).

Novel Synthesis from Aldehydes

- A two-step synthesis of oxazole-4-carboxylates from aldehydes, using 3-oxazoline-4-carboxylates as intermediates, was developed. This methodology highlights the reactivity of these compounds towards Grignard reagents (Murai et al., 2010).

Future Directions

The future directions for research on “3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” and similar oxazole derivatives are promising. Oxazole derivatives have been investigated for their potential therapeutic properties, and they have shown favorable biological activities . This suggests that “this compound” and similar compounds could have potential applications in medicinal chemistry.

Properties

IUPAC Name |

3-cyclopentyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-13-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBFGEVNXANMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

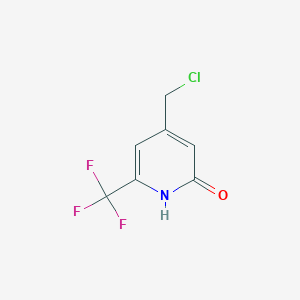

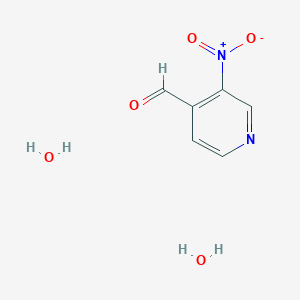

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)

![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)

![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)